molecular formula C12H10N2O3S B2700699 (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide CAS No. 429640-82-4

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide

Cat. No.: B2700699
CAS No.: 429640-82-4
M. Wt: 262.28
InChI Key: SNFCPJMLBQKGHI-TWGQIWQCSA-N
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Description

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research due to its core thiazolidine-2,4-dione scaffold. This structural motif is widely recognized for its diverse biological activities . Compounds based on the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide structure have been investigated for their potent antioxidant properties, demonstrating efficacy in assays such as DPPH radical scavenging and lipid peroxide inhibition . Concurrently, research on analogous molecules has shown promising anti-inflammatory activity, making this chemotype a valuable template for developing multi-functional therapeutic agents . Furthermore, structurally similar (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have exhibited notable antibacterial effects, particularly against Gram-positive bacterial strains, with the activity of some derivatives being comparable to or exceeding that of standard antibiotics like oxacillin . The presence of the Z-configured exocyclic double bond at the 5-position is a key structural feature that can influence the compound's biological interaction and is a common modification in drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCPJMLBQKGHI-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide, also known as a thiazolidinedione derivative, has garnered attention for its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research.

  • Molecular Formula : C12H10N2O3S
  • Molecular Weight : 262.28 g/mol
  • CAS Number : 429640-82-4
  • Purity : Typically 95%

Antioxidant Properties

Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant antioxidant activity. Studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation. For instance, compounds from a related series showed good DPPH radical scavenging activity and superoxide anion scavenging capabilities .

CompoundDPPH Scavenging Activity (%)Superoxide Anion Scavenging Activity (%)
4k7265
4l6860
Target CompoundTBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduces inflammatory markers and cytokines in various cell lines. For example, thiazolidinedione derivatives have been shown to inhibit the production of TNF-alpha and IL-6 in macrophages .

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
4a8578
4k8075
Target CompoundTBDTBD

Enzyme Inhibition

Thiazolidinediones are known for their ability to inhibit certain enzymes involved in metabolic pathways. Preliminary studies on this compound suggest it may act as an enzyme inhibitor, potentially affecting pathways relevant to inflammation and cellular metabolism .

Study on Antioxidant Activity

In a study published in Pharmaceutical Biology, several derivatives of thiazolidinediones were synthesized and evaluated for their antioxidant properties. The results indicated that specific modifications to the thiazolidine core significantly enhanced radical scavenging abilities .

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of various thiazolidinedione derivatives in a model of acute inflammation. The findings highlighted the efficacy of these compounds in reducing edema and inflammatory cell infiltration .

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinedione derivatives, including this compound, exhibit significant antioxidant activity. These compounds can scavenge free radicals and inhibit lipid peroxidation effectively. For instance, studies have shown that related compounds demonstrate notable DPPH radical scavenging activity.

CompoundDPPH Scavenging Activity (%)Superoxide Anion Scavenging Activity (%)
4k7265
4l6860
Target CompoundTBDTBD

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through in vitro studies. It significantly reduces inflammatory markers such as TNF-alpha and IL-6 in various cell lines.

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
4a8578
4k8075
Target CompoundTBDTBD

Enzyme Inhibition

Thiazolidinediones are known for their ability to inhibit enzymes involved in metabolic pathways. Preliminary studies suggest that (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide may inhibit specific enzymes relevant to inflammation and cellular metabolism.

Study on Antioxidant Activity

A study published in Pharmaceutical Biology synthesized several derivatives of thiazolidinediones and evaluated their antioxidant properties. The results indicated that specific modifications to the thiazolidine core significantly enhanced radical scavenging abilities.

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of various thiazolidinedione derivatives using models of acute inflammation. The findings highlighted the efficacy of these compounds in reducing edema and inflammatory cell infiltration.

Chemical Reactions Analysis

Nucleophilic Additions and Substitution Reactions

The compound undergoes nucleophilic attack at the electron-deficient positions of its thiazolidine ring and carbonyl groups. Key reactions include:

Reaction Type Conditions Products Key Findings
Amide Hydrolysis Acidic (HCl, H₂O, reflux)2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid + 3-methylanilineComplete hydrolysis occurs within 4–6 hours, confirmed by TLC and NMR.
Thiol Addition Ethanolic NaSH, 60°C5-(mercaptomethylidene)thiazolidine-2,4-dione derivativesSelective addition at the C5-ylidene position with 85% yield .

Cyclization and Ring-Opening Reactions

The thiazolidine ring participates in cyclization and ring-opening pathways under controlled conditions:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Ring-Opening NH₂OH·HCl, NaOH, 80°COpen-chain hydroxamic acid derivativesRing cleavage occurs via nucleophilic attack at the C2 carbonyl, forming stable intermediates.
Heterocycle Formation POCl₃, DMF (Vilsmeier–Haack)Thiazolo[5,4-d]pyrimidine derivativesElectrophilic substitution at the ylidene carbon yields fused heterocycles .

Condensation and Acylation Reactions

The acetamide and ylidene moieties enable condensation with aromatic aldehydes and acylation:

Reaction Type Partners Products Application Relevance
Knoevenagel Condensation 4-Nitrobenzaldehyde, piperidine5-(4-nitrobenzylidene)thiazolidine-2,4-dioneEnhanced antimicrobial activity observed in derivatives .
Acylation Acetyl chloride, pyridineN-acetylated derivativesImproved solubility in polar aprotic solvents.

Oxidation and Reduction Pathways

Redox reactions modify the dioxo and ylidene groups:

Reaction Type Reagents Products Observations
Oxidation H₂O₂, FeSO₄Sulfoxide derivativesPartial oxidation of the thiazolidine sulfur, confirmed by FTIR.
Reduction NaBH₄, MeOHDihydrothiazolidine analogsSelective reduction of the ylidene double bond without ring opening .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related thiazolidines:

Compound Key Reactivity Differences
2-(2,4-dioxo-thiazolidin-5-yl)acetamide Less prone to ylidene additions due to absence of conjugated double bond.
5-Methylthiazolidine-2,4-dione Higher susceptibility to ring-opening under basic conditions .

Mechanistic Insights and Catalytic Influences

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

  • Catalysts : Piperidine enhances Knoevenagel condensation yields by deprotonating active methylene groups .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 220°C, releasing CO₂ and SO₂ gases.

  • Photoreactivity : UV exposure induces cis-trans isomerization at the ylidene bond, reversible in dark conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit structure-activity relationships (SARs) highly dependent on substituents at the 5-position of the thiazolidinone ring and the N-phenyl acetamide moiety. Below is a comparative analysis of structurally analogous compounds:

Key SAR Trends

  • Phenyl Substituents :

    • 3-Methylphenyl : Balances lipophilicity and steric effects, favoring anti-inflammatory activity via COX-2 interaction .
    • 4-Methoxyphenyl : Enhances solubility but may reduce target affinity due to polar interactions .
    • Bulky Groups (e.g., trifluoromethyl) : Improve target binding but may compromise pharmacokinetics .
  • Thiazolidinone Modifications: Thione (C=S) at 2-position: Reduces enzyme inhibitory potency compared to dione (C=O) derivatives . Exocyclic Double Bond (Z-configuration): Critical for maintaining planar geometry and binding to cellular receptors .

Therapeutic Potential

  • Anticancer Activity : Derivatives with extended conjugated systems (e.g., benzylidene or thiadiazole) show higher antiproliferative effects but require optimization for selectivity .
  • Enzyme Inhibition : Substituents like hydroxyl groups diminish potency, whereas methyl groups strike a balance between activity and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 5-arylidene-thiazolidine-2,4-dione derivatives with chloroacetamide intermediates. For example, refluxing 5-(substituted benzylidene)-thiazolidine-2,4-dione with potassium carbonate in DMF, followed by reaction with 2-chloro-N-(3-methylphenyl)acetamide, yields the target compound. Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) ensures completion. Crystallization in ethanol improves purity . Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent) and solvent polarity to enhance yield (reported ~60–75% in analogous syntheses) .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and what key spectral signatures should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretching vibrations at ~1667 cm⁻¹ (thiazolidinedione) and ~1700 cm⁻¹ (acetamide) .
  • ¹H NMR : Key signals include the singlet for -OCH₃ (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and the -NH proton (δ 9.8 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] in analogous compounds) confirm molecular weight .

Q. How should in vitro antiproliferative activity assays be designed to evaluate the biological potential of this compound?

  • Methodological Answer : Use standardized protocols like the MTT assay on cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia). Maintain cell viability controls and IC₅₀ calculations. For mechanistic insights, combine with cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining). Reference studies show thiazolidinedione derivatives exhibit IC₅₀ values in the 10–50 μM range .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX software to resolve ambiguities in molecular geometry?

  • Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate the Z-configuration of the thiazolidinedione moiety via Fourier difference maps. For visualization, ORTEP (WinGX suite) generates thermal ellipsoid plots. Example: A 100 K dataset with R factor < 0.03 ensures precision in bond length measurements (e.g., C=CH at 1.38 Å) .

Q. What strategies are recommended for analyzing discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Troubleshooting Steps :

Verify compound stability under assay conditions (e.g., pH, temperature).

Re-examine docking parameters (e.g., protonation states, solvent models) if in silico binding affinity mismatches observed activity.

Assess metabolic degradation via LC-MS to identify inactive metabolites .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the 5-position of the thiazolidinedione ring (e.g., electron-withdrawing groups enhance antiproliferative activity).
  • Biological Testing : Compare derivatives against panels of cell lines. For example, 2,4-dimethoxy substituents on the phenyl ring improved activity in MCF-7 cells (IC₅₀ = 12 μM) versus unsubstituted analogs (IC₅₀ = 45 μM) .

Q. How should researchers approach toxicity profiling of this compound in preclinical models?

  • Methodological Answer : Conduct acute toxicity studies in rodents (e.g., Wistar albino mice) using OECD guidelines. Start with a dose range of 50–500 mg/kg. Monitor biomarkers (ALT, AST for hepatotoxicity; BUN for nephrotoxicity) and perform histopathology on liver/kidney tissues. Reference studies report LD₅₀ > 300 mg/kg for related thiazolidinediones .

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